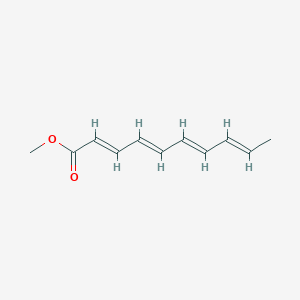

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is an organic compound characterized by its conjugated polyene structure This compound is a methyl ester derivative of deca-2,4,6,8-tetraenoic acid, featuring a series of alternating double bonds that contribute to its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate typically involves the esterification of deca-2,4,6,8-tetraenoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid are used to accelerate the esterification reaction, and the process is optimized to minimize by-products and maximize the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce fully saturated esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anti-Cancer Properties

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate has been studied for its potential anti-cancer properties. A systematic review highlighted that derivatives of retinoic acid (RA), including this compound, exhibit significant differentiation effects on neuroblastoma cells. Specifically, it was found that certain triazolyl derivatives of this compound induced differentiation in Neuro2a cells more effectively than all-trans-retinoic acid (ATRA), leading to a notable increase in the expression of the maturation marker NeuN .

Table 1: Differentiation Effects of this compound Derivatives

| Compound Type | Differentiation Effect | Marker Expression Increase |

|---|---|---|

| ATRA | Moderate | Baseline |

| This compound Derivative 1 | Significant | 2.6-fold |

| This compound Derivative 2 | Significant | 2.6-fold |

1.2 Neuroprotective Effects

The compound has also shown potential neuroprotective effects through its action on neuroblastoma cells. Research indicates that these compounds may enhance neuronal differentiation and survival under stress conditions . The modulation of signaling pathways involved in cell growth and differentiation makes it a candidate for further exploration in neurodegenerative disease therapies.

Organic Synthesis Applications

This compound is utilized in organic synthesis as a versatile building block. Its unique conjugated diene structure allows for various reactions including:

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to form cyclohexene derivatives.

- Cross-Coupling Reactions : It can be used in cross-coupling reactions to synthesize more complex molecules.

These applications highlight its utility as a precursor for synthesizing biologically active compounds and materials with specific properties.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound and its derivatives:

- Neuroblastoma Differentiation : In a study comparing various RA derivatives on Neuro2a cells treated with this compound derivatives showed enhanced differentiation compared to untreated controls .

- Synthesis of Novel Compounds : Researchers have successfully synthesized novel compounds using this compound as a precursor. These new compounds exhibited promising biological activities and could serve as leads for drug development .

Mecanismo De Acción

The mechanism by which Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow the compound to participate in electron transfer reactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and affect cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (2E,4E,6E,8E,10E,12E,14E)-15-(1-hydroxy-2,2,6-trimethyl-6-[(trimethylsilyl)oxy]cyclohexyl)-4,9,13-trimethyl-2,4,6,8,10,12,14-pentadecaheptaenoate

- Methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-4,8,13,17,21,25-hexamethyl-2,4,6,8,10,12,14,16,18,20,24-hexacosaundecaenoate

Uniqueness

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is unique due to its specific conjugated polyene structure, which imparts distinct chemical reactivity and potential applications. Its relatively simple structure compared to more complex polyenes makes it an ideal model compound for studying fundamental chemical and biological processes.

Actividad Biológica

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on cell differentiation and potential therapeutic applications.

Chemical Structure and Properties

This compound is a polyunsaturated fatty acid ester characterized by a long carbon chain with multiple double bonds. Its structure can be represented as follows:

This compound belongs to a class of retinoid derivatives that exhibit various biological activities.

The biological activity of this compound is primarily linked to its role in modulating cellular processes such as differentiation and proliferation. Research indicates that it may influence the expression of key proteins involved in neurogenesis and cancer biology.

Case Studies and Research Findings

-

Neuroblastoma Differentiation :

- In studies involving neuroblastoma cell lines (e.g., Neuro2a), this compound has been shown to induce neuronal differentiation. The compound led to a significant increase in the expression of the neuronal marker NeuN compared to untreated controls .

- The differentiation effect was comparable to that of all-trans-retinoic acid (ATRA), a well-known differentiating agent in neuroblastoma treatment .

-

Antitumor Activity :

- In vivo studies demonstrated that this compound could reduce tumor volume in xenograft models of neuroblastoma. The compound exhibited a dose-dependent response in decreasing tumor weight and enhancing survival rates .

- The mechanism appears to involve the induction of apoptosis in cancer cells and modulation of oncogene expression .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with other known compounds:

Propiedades

IUPAC Name |

methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXFAZSXEWIKEQ-BYFNFPHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC=CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C=C/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.